N-cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide

Conformational restriction Azetidine Target engagement

N-Cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is a conformationally restricted azetidine-urea derivative (MF: C₁₂H₁₇N₃O₂S, MW: 267.35) in which the azetidine ring is substituted at the 3-position with a thiazol-2-yloxy ether and at the 1-position with an N-cyclopentyl carboxamide. The compound belongs to the class of 1,3-disubstituted azetidines disclosed as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors and has been investigated for applications in inflammatory disease and Duchenne muscular dystrophy.

Molecular Formula C12H17N3O2S
Molecular Weight 267.35
CAS No. 1797905-31-7
Cat. No. B2794654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide
CAS1797905-31-7
Molecular FormulaC12H17N3O2S
Molecular Weight267.35
Structural Identifiers
SMILESC1CCC(C1)NC(=O)N2CC(C2)OC3=NC=CS3
InChIInChI=1S/C12H17N3O2S/c16-11(14-9-3-1-2-4-9)15-7-10(8-15)17-12-13-5-6-18-12/h5-6,9-10H,1-4,7-8H2,(H,14,16)
InChIKeyJYDWXUSSSOVEDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / 4 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide (CAS 1797905-31-7): Core Properties and Scientific Procurement Overview


N-Cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is a conformationally restricted azetidine-urea derivative (MF: C₁₂H₁₇N₃O₂S, MW: 267.35) in which the azetidine ring is substituted at the 3-position with a thiazol-2-yloxy ether and at the 1-position with an N-cyclopentyl carboxamide [1]. The compound belongs to the class of 1,3-disubstituted azetidines disclosed as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors and has been investigated for applications in inflammatory disease and Duchenne muscular dystrophy [2]. Its defining structural features—the strained azetidine core, the heterocyclic thiazole-ether linkage, and the cycloaliphatic carboxamide—collectively impart a unique balance of conformational rigidity, hydrogen-bonding capacity, and lipophilicity that is not simultaneously present in acyclic, monocyclic, or non-thiazole analogs, making it a non-fungible chemical tool for target-engagement studies requiring defined spatial orientation of pharmacophoric elements.

Why N-Cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide Cannot Be Replaced by Generic Azetidine or Thiazole Analogs


Generic substitution with simple azetidine-1-carboxamides or thiazol-2-yloxy building blocks fails because the target compound integrates three orthogonal structural features—the cyclopentyl urea, the azetidine ring, and the 2-thiazolyl ether—into a single, low-molecular-weight scaffold (MW 267) that simultaneously controls conformational pre-organization, hydrogen-bond donor/acceptor topology, and lipophilicity [1]. The patent-defined H-PGDS inhibitor pharmacophore requires the precise spatial arrangement that arises from the 1,3-disubstituted azetidine geometry; analogs lacking the thiazole-ether at the 3-position or bearing alternative N-substituents (e.g., aryl, linear alkyl) exhibit divergent target-binding profiles as demonstrated by the >100-fold variation in IC₅₀ values across the patent series [2]. Consequently, procurement of this exact compound—rather than a structurally similar but functionally unvalidated alternative—is essential for reproducing published SAR data, ensuring continuity in lead-optimization campaigns, and avoiding confounding variables in H-PGDS target-engagement experiments.

Quantitative Differentiation Evidence for N-Cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide Procurement Decisions


Conformational Rigidity: Azetidine Core vs. Acyclic Amine Analogs

The azetidine ring imposes a defined dihedral angle between the 1-carboxamide and 3-oxy substituents, restricting the N–C3–O torsion to approximately 110–130°, whereas acyclic β-amino alcohol or diamine analogs sample multiple rotameric states in solution [1]. This conformational pre-organization reduces the entropic penalty upon target binding—a well-established principle in medicinal chemistry that translates to measurable improvements in binding affinity within the H-PGDS inhibitor series [2].

Conformational restriction Azetidine Target engagement

Lipophilicity Modulation: Cyclopentyl Carboxamide vs. Linear or Aromatic N-Substituents

The N-cyclopentyl carboxamide moiety provides an intermediate cLogP contribution (estimated ΔcLogP ≈ +0.5 to +0.8 vs. N-methyl; ≈ −0.5 to −1.0 vs. N-cyclohexyl or N-phenyl) that places the compound in a favorable lipophilicity window (estimated cLogP 1.5–2.5) for both passive permeability and aqueous solubility [1]. By contrast, closely related analogs bearing N-cyclohexyl or N-phenyl substituents in the same 1,3-disubstituted azetidine series exhibit higher cLogP values that correlate with increased metabolic clearance and reduced free fraction in protein-binding assays, a trend documented across the H-PGDS inhibitor patent family [2].

Lipophilicity Cyclopentyl Metabolic stability

H-PGDS Target Engagement: Class-Level Enzyme Inhibition vs. Clinically Advanced Comparator

As a member of the 1,3-disubstituted azetidine H-PGDS inhibitor class disclosed in WO2018069863A1, N-cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is structurally positioned within a series that has produced potent enzyme inhibitors [1]. For benchmarking, the clinical-stage H-PGDS inhibitor GSK3439171A (an azetidine urea, Phase 1) and the research tool HPGDS inhibitor 2 (GSK2894631A, IC₅₀ = 9.9 nM against recombinant human H-PGDS) represent the most advanced comparators within the target class [2]. While a discrete IC₅₀ value for this specific compound has not been published in peer-reviewed literature, its structural homology to the core azetidine pharmacophore places it within the same target-engagement space as validated H-PGDS inhibitors.

H-PGDS Enzyme inhibition IC50

Commercially Available Purity and Sourcing Reliability: Life Chemicals vs. Custom Synthesis

N-Cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is commercially available from Life Chemicals at a verified purity of ≥90% in quantities ranging from 2 μmol to 4 mg, with transparent lot-specific pricing ($81–$94.50 USD depending on quantity) [1]. This contrasts with custom synthesis routes, which typically require 4–8-week lead times, incur minimum order costs exceeding $500–$1,000, and may yield variable purity (70–95%) depending on the synthetic pathway chosen for the thiazole-ether coupling and azetidine ring closure [2].

Purity Procurement Screening

Optimal Application Scenarios for N-Cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide Based on Differentiated Evidence


H-PGDS Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

This compound serves as a key intermediate or reference point for SAR exploration around the 1,3-disubstituted azetidine H-PGDS inhibitor pharmacophore. Its cyclopentyl carboxamide and thiazol-2-yloxy substituents define a specific lipophilicity-conformation vector that can be systematically varied to map potency, selectivity, and ADME trends. Procurement enables direct comparison with clinical-stage azetidine H-PGDS inhibitors such as GSK3439171A, facilitating rank-order potency assessments and guiding medicinal chemistry design decisions [1].

Prostaglandin D2 Pathway Target-Engagement and Phenotypic Screening

For academic and industrial laboratories investigating PGD2-mediated inflammatory signaling, allergic response, or Duchenne muscular dystrophy pathophysiology, this compound provides a commercially accessible chemical probe with the azetidine-thiazole scaffold required for H-PGDS active-site engagement. Its ≥90% commercial purity supports reproducible dose-response experiments in enzymatic (recombinant H-PGDS) and cell-based (e.g., RBL-2H3, KU812) PGD2 production assays [1].

Chemical Biology Tool for Conformational Restriction and Lipophilicity Benchmarking

The compound's unique combination of azetidine conformational rigidity and cyclopentyl-modulated lipophilicity makes it a valuable reference standard for computational chemistry and biophysical studies. It can be used to benchmark free-energy perturbation (FEP) calculations, validate conformational sampling algorithms, and calibrate cLogP prediction models against experimentally determined logD values, providing a well-defined small-molecule probe with precisely two hydrogen-bond acceptors (thiazole N, urea carbonyl), one hydrogen-bond donor (urea NH), and a constrained ring system [1].

Rapid Procurement for Preliminary H-PGDS Screening Cascades

With immediate commercial availability from Life Chemicals at defined purity (≥90%) and transparent milligram-scale pricing, this compound eliminates the 4–8-week custom-synthesis delay that typically bottlenecks early-stage H-PGDS inhibitor screening. Research programs can obtain screening-ready material within standard vendor shipping timelines, enabling rapid triage of the azetidine-thiazole chemotype in biochemical and cellular H-PGDS assays before committing to larger-scale analog synthesis [1].

Quote Request

Request a Quote for N-cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.